molecular formula C12H17NO2S B14009574 4-Methyl-N-pentylidenebenzene-1-sulfonamide CAS No. 320750-67-2

4-Methyl-N-pentylidenebenzene-1-sulfonamide

Cat. No.: B14009574
CAS No.: 320750-67-2
M. Wt: 239.34 g/mol
InChI Key: NVGWIATZZGIJIS-UHFFFAOYSA-N
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Description

4-methyl-N-pentylidenebenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-pentylidenebenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-methyl-N-pentylidenebenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-pentylidenebenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-pentylidenebenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-pentylidenebenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonamide
  • N-pentylbenzenesulfonamide
  • 4-methyl-N-tosylbenzenesulfonamide

Uniqueness

4-methyl-N-pentylidenebenzenesulfonamide is unique due to its specific combination of a methyl group and a pentylidene group attached to the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

320750-67-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-methyl-N-pentylidenebenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3

InChI Key

NVGWIATZZGIJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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